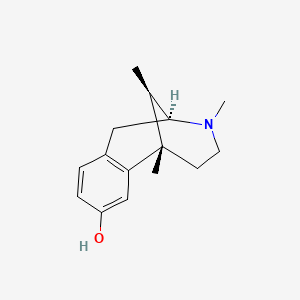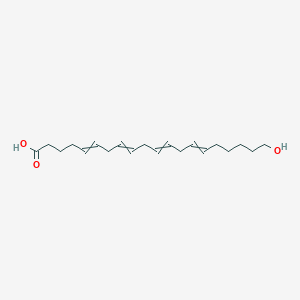
20-Hydroxyicosa-5,8,11,14-tetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-Hydroxyeicosatetraenoic acid, commonly referred to as HETE-20, is a potent vasoactive eicosanoid. It is a metabolite of arachidonic acid and plays a crucial role in the regulation of vascular tone, blood flow to specific organs, sodium and fluid transport in the kidney, and vascular pathway remodeling . This compound has significant implications in various physiological and pathological processes, including hypertension, stroke, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20-Hydroxyeicosatetraenoic acid involves the metabolism of arachidonic acid by cytochrome P450 enzymes, specifically the CYP4A and CYP4F subfamilies . The reaction conditions typically involve the use of microsome-bound ω-hydroxylases, which catalyze the omega oxidation of arachidonic acid to produce 20-Hydroxyeicosatetraenoic acid .
Industrial Production Methods
Industrial production of 20-Hydroxyeicosatetraenoic acid can be achieved using genetically modified microorganisms. For instance, the nonpathogenic yeast Starmerella bombicola has been shown to convert exogenously added arachidonic acid to 20-Hydroxyeicosatetraenoic acid via the biosynthetic pathway of sophorolipids . Genetic knockout of multifunctional enzyme type 2 (MFE-2) in this yeast significantly increases the yield of arachidonic acid conversion to 20-Hydroxyeicosatetraenoic acid .
Chemical Reactions Analysis
Types of Reactions
20-Hydroxyeicosatetraenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Specific reducing agents can be used to convert 20-Hydroxyeicosatetraenoic acid to its reduced forms.
Substitution: Various nucleophiles can substitute the hydroxyl group at the 20th carbon position.
Major Products
The major products formed from these reactions include various hydroxylated and reduced derivatives of 20-Hydroxyeicosatetraenoic acid .
Scientific Research Applications
20-Hydroxyeicosatetraenoic acid has a wide range of scientific research applications:
Mechanism of Action
20-Hydroxyeicosatetraenoic acid exerts its effects through the activation of its high-affinity receptor, GPR75 . This ligand-receptor pairing influences the sensitivity of the vasculature to constrictor stimuli, regulates endothelial function, and influences the renin-angiotensin system . The compound also impairs insulin-stimulated vasodilation via inhibition of the IRS-1/PI3K/Akt/eNOS axis .
Comparison with Similar Compounds
Similar Compounds
19-Hydroxyeicosatetraenoic acid: Another metabolite of arachidonic acid, but with a hydroxyl group at the 19th carbon position.
5-Hydroxyeicosatetraenoic acid: A hydroxylated derivative of arachidonic acid with a hydroxyl group at the 5th carbon position.
8-Hydroxyeicosatetraenoic acid: A hydroxylated derivative of arachidonic acid with a hydroxyl group at the 8th carbon position.
Uniqueness
20-Hydroxyeicosatetraenoic acid is unique due to its potent vasoactive properties and its significant role in the regulation of vascular tone and blood flow . Unlike other hydroxylated derivatives of arachidonic acid, 20-Hydroxyeicosatetraenoic acid has a high affinity for the GPR75 receptor, making it a critical player in various physiological and pathological processes .
Properties
IUPAC Name |
20-hydroxyicosa-5,8,11,14-tetraenoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1,3-4,6-7,9-10,12,21H,2,5,8,11,13-19H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDIXBJHNLFJJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=CCC=CCC=CCC=CCCCC(=O)O)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20868528 |
Source


|
| Record name | 20-Hydroxyicosa-5,8,11,14-tetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
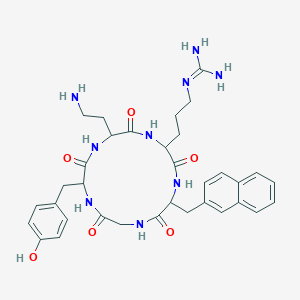
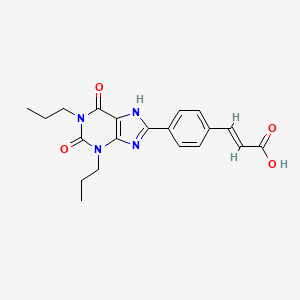
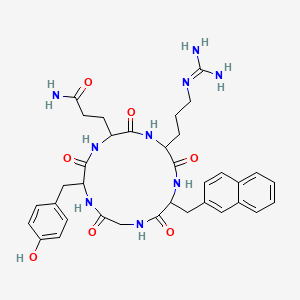

![2-[(3-Hydroxy-24-oxocholan-24-yl)amino]ethane-1-sulfonic acid](/img/structure/B10795270.png)

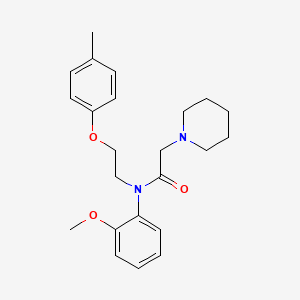
![[1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate](/img/structure/B10795281.png)
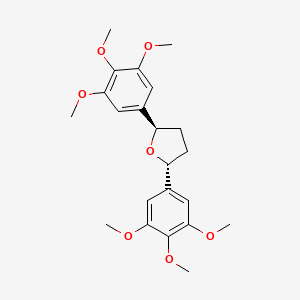
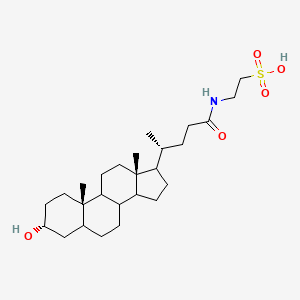
![7-[2-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10795309.png)
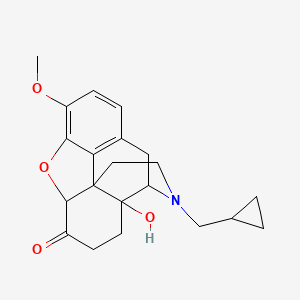
![(E)-7-[3-[(E)-3-hydroxy-4-phenylpent-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10795317.png)
